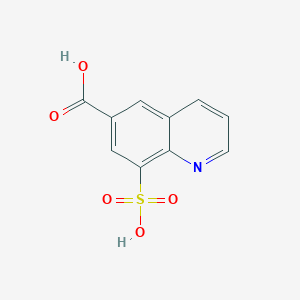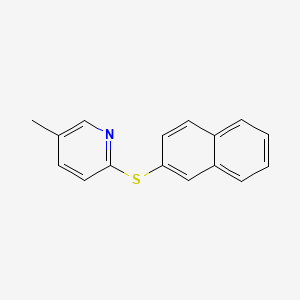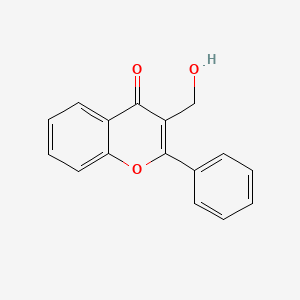
3-(Hydroxymethyl)-2-phenylchromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethyl)-2-phenyl-4H-chromen-4-one is a chemical compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features a chromone core with a hydroxymethyl group at the third position and a phenyl group at the second position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(hydroxymethyl)-2-phenyl-4H-chromen-4-one typically involves the condensation of salicylaldehyde with acetophenone in the presence of a base, followed by cyclization and hydroxymethylation. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Common industrial methods include:
Catalysts: Acidic or basic catalysts to facilitate the condensation and cyclization steps
Purification: Crystallization or chromatography to isolate the final product
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Hydroxymethyl)-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium
Reduction: Sodium borohydride in methanol
Substitution: Nitration using nitric acid and sulfuric acid
Major Products:
Oxidation: 3-(Carboxymethyl)-2-phenyl-4H-chromen-4-one
Reduction: 3-(Hydroxymethyl)-2-phenyl-4H-chroman-4-ol
Substitution: 3-(Hydroxymethyl)-2-(4-nitrophenyl)-4H-chromen-4-one
Wissenschaftliche Forschungsanwendungen
3-(Hydroxymethyl)-2-phenyl-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(hydroxymethyl)-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxymethyl group can enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with biological targets. The chromone core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 3-(Hydroxymethyl)-2-phenyl-4H-chromen-4-one
- 5-(Hydroxymethyl)furfural
- 2-Phenyl-4H-chromen-4-one
Comparison:
- 3-(Hydroxymethyl)-2-phenyl-4H-chromen-4-one : Unique due to the presence of both hydroxymethyl and phenyl groups, offering a combination of solubility and biological activity.
- 5-(Hydroxymethyl)furfural : Known for its applications in the food industry and as a precursor for biofuels, but lacks the chromone core.
- 2-Phenyl-4H-chromen-4-one : Similar chromone core but lacks the hydroxymethyl group, which may affect its solubility and bioavailability.
Eigenschaften
CAS-Nummer |
29210-21-7 |
|---|---|
Molekularformel |
C16H12O3 |
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
3-(hydroxymethyl)-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H12O3/c17-10-13-15(18)12-8-4-5-9-14(12)19-16(13)11-6-2-1-3-7-11/h1-9,17H,10H2 |
InChI-Schlüssel |
DCSFUNSXESBPKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Cis-6'-methoxy-2'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinolin]-3-ol](/img/structure/B11864692.png)
![5'-Methoxyspiro[piperidine-4,2'-pyrano[3,2-c]pyridin]-4'(3'H)-one](/img/structure/B11864706.png)
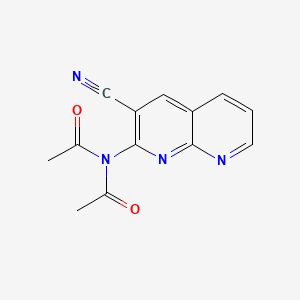
![(E)-6-Methyl-2-styrylbenzo[b]thiophene](/img/structure/B11864711.png)
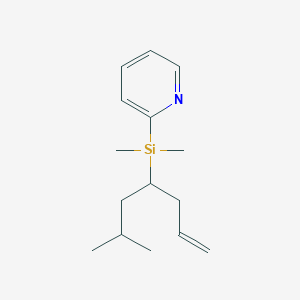
![3-Methoxy-7,9,10,11,11a,12-hexahydrobenzo[f]pyrrolo[1,2-b]isoquinoline](/img/structure/B11864716.png)
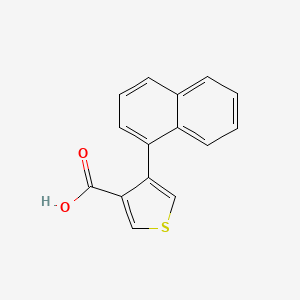
![4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11864723.png)

![1-[(2,4-Dihydroxy-6-methylphenyl)methyl]azepan-2-one](/img/structure/B11864745.png)
